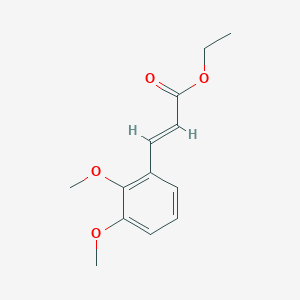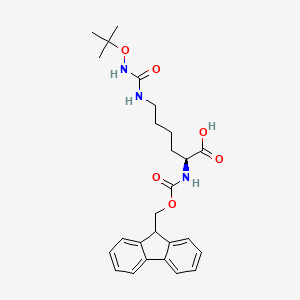
Fmoc-L-Lys(carbamoyl-OtBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Lys(carbamoyl-OtBu)-OH is a derivative of the amino acid lysine and is a commonly used reagent in peptide synthesis. It is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. Fmoc-L-Lys(carbamoyl-OtBu)-OH is often used as a starting material in peptide synthesis, as it can be easily deprotected and then used to create peptides. It is also used in other biochemical and physiological processes, such as enzymatic reactions, drug delivery, and protein folding.
作用机制
Fmoc-L-Lys(carbamoyl-OtBu)-OH is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. The Fmoc group acts as a protective group and prevents the lysine from reacting with other molecules during the synthesis process. The carbamoyl-OtBu group also serves to protect the lysine from unwanted reactions, as it is a sterically hindered group that prevents the lysine from reacting with other molecules.
Biochemical and Physiological Effects
Fmoc-L-Lys(carbamoyl-OtBu)-OH is used in a variety of biochemical and physiological processes. It is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.
实验室实验的优点和局限性
The main advantage of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. This makes it ideal for use in peptide synthesis, as it can be easily deprotected and then used to create peptides. Furthermore, it is a relatively stable molecule and can be stored for extended periods of time.
The main limitation of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a relatively expensive reagent. Additionally, it is not always easy to deprotect the molecule, as the deprotection process can be time-consuming and require multiple steps.
未来方向
There are a number of potential future directions for the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH. One potential future direction is the development of new methods for the synthesis and deprotection of Fmoc-L-Lys(carbamoyl-OtBu)-OH. Additionally, further research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in enzymatic reactions, drug delivery, and protein folding. Furthermore, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of peptide-based drugs and other peptide-based molecules. Finally, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of other biomolecules, such as carbohydrates and lipids.
合成方法
Fmoc-L-Lys(carbamoyl-OtBu)-OH is synthesized in a two-step process. The first step involves the reaction of L-lysine with 9-fluorenylmethylchloroformate (Fmoc-Cl) in the presence of an acid catalyst, such as pyridine. This reaction produces the Fmoc-protected lysine, which is then reacted with carbamoyl-OtBu in the second step to form the desired product. This reaction is typically carried out in aqueous solution at room temperature.
科学研究应用
Fmoc-L-Lys(carbamoyl-OtBu)-OH is widely used in scientific research for a variety of applications. It is commonly used in peptide synthesis, as it can be deprotected and used to create peptides. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIZVNVQAETFV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(carbamoyl-OtBu)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



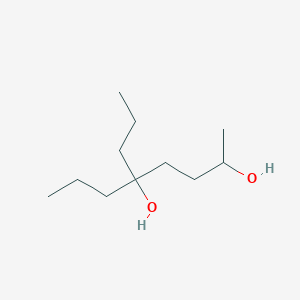

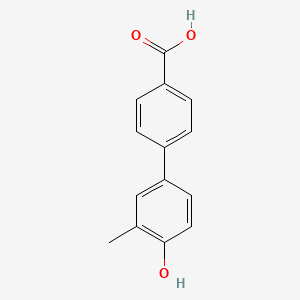
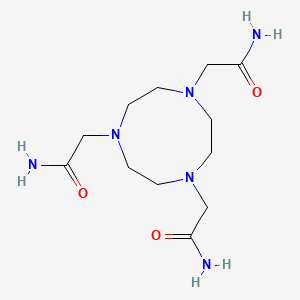
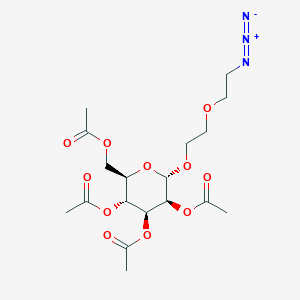


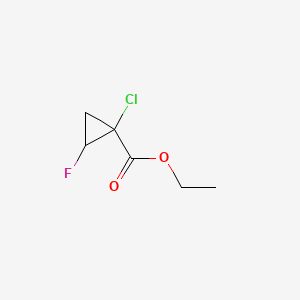
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
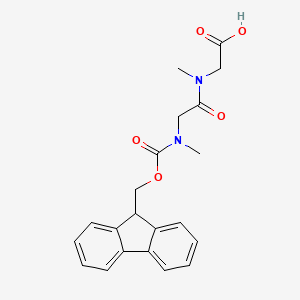
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
